molecular formula C9H14ClN3 B8092925 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride

Cat. No.: B8092925
M. Wt: 199.68 g/mol
InChI Key: MHHASCGAOGZIST-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-b]pyridine core with a cyclopropyl group attached to the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[4,3-b]pyridine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-keto ester or β-diketone. The cyclopropyl group is then introduced through a subsequent reaction with cyclopropane derivatives under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives

  • Cyclopropyl-substituted pyrazoles

  • Other tetrahydro-pyrazolo[4,3-b]pyridine derivatives

Uniqueness: 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.

Properties

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-7-9(10-5-1)8(12-11-7)6-3-4-6;/h6,10H,1-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHASCGAOGZIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2)C3CC3)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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